REACTION_SMILES
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[C:25](=[O:26])([O-:27])[O-:28].[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][nH:7][c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]12.[Cl:14][c:15]1[cH:16][n:17][n:18][c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]12.[Cs+:29].[Cs+:30].[O:31]=[CH:32][N:33]([CH3:34])[CH3:35].[OH2:36]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][n:7](-[c:15]2[cH:16][n:17][n:18][c:19]3[cH:20][cH:21][cH:22][cH:23][c:24]23)[c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c[nH]c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cnnc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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COC(=O)c1cn(-c2cnnc3ccccc23)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |